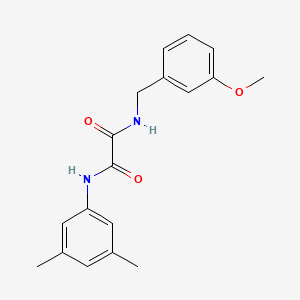

N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide

Description

N-(3,5-Dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide is a bis-amide compound featuring a central ethanediamide (oxalamide) backbone. The molecule is substituted with a 3,5-dimethylphenyl group on one nitrogen and a 3-methoxybenzyl group on the adjacent nitrogen.

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-7-13(2)9-15(8-12)20-18(22)17(21)19-11-14-5-4-6-16(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFWSKYLUZCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of 3,5-dimethylphenylamine with 3-methoxybenzylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)ethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally similar to N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can effectively inhibit the proliferation of various cancer cell lines, including human lung (A-549) and hepatocellular carcinoma (HepG-2) cells. The mechanism of action often involves interference with critical cellular signaling pathways necessary for cancer cell survival and proliferation.

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide | A-549 | TBD | Inhibition of cell signaling pathways |

| Similar Compound X | HepG-2 | TBD | Induction of apoptosis |

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as epilepsy. Recent studies suggest that it may interact with the endocannabinoid system, potentially inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which could enhance neuroprotective effects by increasing levels of endogenous anandamide.

| Study | Methodology | Findings |

|---|---|---|

| In Silico Analysis | Molecular docking and simulations | Identified strong binding affinity to FAAH |

| In Vivo Study | Rat model induced with pilocarpine | Significant anticonvulsant effect observed |

Synthetic Pathways

The synthesis of N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide typically involves several steps that require precise control of reaction conditions to ensure high yields and purity. Common synthetic routes include:

- Formation of the amine precursor : This step often involves the reaction of appropriate phenyl derivatives with ethylenediamine.

- Coupling reactions : The final product is obtained through coupling reactions between the amine precursor and methoxybenzyl derivatives.

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide in human subjects. These trials focus on its use as an adjunct therapy in cancer treatment protocols.

- Trial Design : Participants with advanced cancer were administered the compound alongside standard chemotherapy.

- Outcomes Measured : Efficacy was measured through tumor size reduction and overall survival rates.

Comparative Studies

Comparative studies have been carried out to assess the efficacy of N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide against established chemotherapeutic agents like cisplatin.

| Agent | Tumor Type | Efficacy |

|---|---|---|

| N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide | Lung Cancer | Comparable to cisplatin |

| Cisplatin | Lung Cancer | Standard treatment |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)ethanediamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further experimental investigation.

Comparison with Similar Compounds

Key Findings:

- Substituent Position: Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit stronger photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to para-substituted analogs.

- Electron Effects : Electron-withdrawing groups (e.g., -F) enhance activity, while electron-donating groups (e.g., -OCH₃ in the target’s 3-methoxybenzyl group) may reduce potency. The methoxy group’s electron-donating nature could lower PET inhibition compared to fluorinated analogs .

Table 1: Comparison with PET-Inhibiting Carboxamides

Substituent Effects on Solid-State Properties

Studies on N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides () reveal that meta-substituents like 3,5-dimethylphenyl influence crystal packing. For example:

- 3,5-Dimethylphenyl-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting dimer formation via intermolecular interactions. This contrasts with mono-substituted analogs, highlighting the role of bulky substituents in solid-state geometry .

Ethanediamide Backbone vs. Carboxamide Derivatives

The ethanediamide backbone in the target compound differs from carboxamides () and trichloro-acetamides () in two key ways:

Conformational Rigidity : The ethanediamide structure is less flexible than hydroxynaphthalene-carboxamides, which may limit interaction with enzyme active sites.

Comparison with Morpholinyl-Substituted Ethanediamides

The compound N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide () shares the ethanediamide core and 3,5-dimethylphenyl group with the target compound but substitutes the benzyl group with a morpholinylpropyl chain. Key differences include:

- Bioactivity : Morpholine derivatives often exhibit enhanced pharmacokinetic profiles, suggesting the target compound may have distinct absorption or metabolism characteristics .

Biological Activity

N-(3,5-Dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide is a compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H29N3O

- Molecular Weight : 365.49 g/mol

- CAS Number : 251102-28-0

The biological activity of N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which play crucial roles in cell proliferation and survival.

Pharmacological Effects

-

Anticancer Activity :

- N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicated that the compound effectively induces apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling.

-

Neuroprotective Effects :

- Preliminary research indicates potential neuroprotective properties, suggesting it may be beneficial in neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines (MCF-7), N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide demonstrated a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-3 and caspase-9, indicating a mitochondrial pathway of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)ethanediamide significantly reduced levels of TNF-α and IL-6. This suggests that the compound may modulate inflammatory responses through direct action on macrophage activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.